Rifamide sodium salt
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Overview
Description
Rifamide sodium salt is a derivative of rifamycin, a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamide sodium salt is synthesized through chemical modification of rifamycin B, which is obtained from the fermentation of Amycolatopsis rifamycinica. The synthetic route involves the conversion of rifamycin B to rifamycin SV, followed by further chemical modifications to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification of rifamycin B. The compound is then chemically modified to produce rifamycin SV and subsequently this compound. The process includes several steps of crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rifamide sodium salt undergoes various chemical reactions, including:
Oxidation: Rifamycins can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rifamycin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various rifamycin derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
Scientific Research Applications
Rifamide sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including tuberculosis and leprosy.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Rifamide sodium salt exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication. The compound binds strongly to the enzyme, making it highly effective against mycobacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
- Rifalazil
Uniqueness
Rifamide sodium salt is unique due to its specific modifications, which enhance its solubility and stability compared to other rifamycin derivatives. This makes it particularly effective for certain medical applications, such as parenteral and topical treatments .
Properties
CAS No. |
53109-90-3 |
---|---|
Molecular Formula |
C43H57N2NaO13 |
Molecular Weight |
832.9 g/mol |
IUPAC Name |
sodium;(9E,19E,21E)-13-acetyloxy-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate |
InChI |
InChI=1S/C43H58N2O13.Na/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28;/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53);/q;+1/p-1/b15-14+,18-17+,22-16+; |
InChI Key |
XCKCSZUXRGMXMS-YFWZYUIDSA-M |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)[O-].[Na+] |
Related CAS |
2750-76-7 (Parent) |
Origin of Product |
United States |
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